Triphosphoric acid, P-((tetrahydro-5-(4-nitro-1H-pyrrolo(2,3-b)pyridin-1-yl)tetrahydro-2-furanyl)methyl) ester, (2S-cis)-
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Overview
Description
Triphosphoric acid, P-((tetrahydro-5-(4-nitro-1H-pyrrolo(2,3-b)pyridin-1-yl)tetrahydro-2-furanyl)methyl) ester, (2S-cis)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a triphosphoric acid core and a tetrahydrofuranyl group linked to a nitro-substituted pyrrolopyridine moiety. The stereochemistry of the compound is specified as (2S-cis)-, indicating the spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triphosphoric acid, P-((tetrahydro-5-(4-nitro-1H-pyrrolo(2,3-b)pyridin-1-yl)tetrahydro-2-furanyl)methyl) ester, (2S-cis)- typically involves multi-step organic reactions. The initial step often includes the preparation of the tetrahydrofuranyl intermediate, followed by the introduction of the nitro-substituted pyrrolopyridine group. The final step involves the esterification with triphosphoric acid under controlled conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Triphosphoric acid, P-((tetrahydro-5-(4-nitro-1H-pyrrolo(2,3-b)pyridin-1-yl)tetrahydro-2-furanyl)methyl) ester, (2S-cis)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The ester linkage allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino derivative, while oxidation can lead to the formation of various oxidized products.
Scientific Research Applications
Triphosphoric acid, P-((tetrahydro-5-(4-nitro-1H-pyrrolo(2,3-b)pyridin-1-yl)tetrahydro-2-furanyl)methyl) ester, (2S-cis)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Triphosphoric acid, P-((tetrahydro-5-(4-nitro-1H-pyrrolo(2,3-b)pyridin-1-yl)tetrahydro-2-furanyl)methyl) ester, (2S-cis)- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile molecule in research.
Comparison with Similar Compounds
Similar Compounds
- Triphosphoric acid, P-((tetrahydro-5-(4-amino-1H-indol-1-yl)tetrahydro-2-furanyl)methyl) ester, (2S-cis)-
- Triphosphoric acid, mono[[(2S,5R)-tetrahydro-5-(4-nitro-1H-pyrrolo[2,3-b]pyridin-1-yl)-2-furanyl]methyl] ester
Uniqueness
Triphosphoric acid, P-((tetrahydro-5-(4-nitro-1H-pyrrolo(2,3-b)pyridin-1-yl)tetrahydro-2-furanyl)methyl) ester, (2S-cis)- is unique due to its specific stereochemistry and the presence of the nitro-substituted pyrrolopyridine moiety. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
CAS No. |
132062-50-1 |
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Molecular Formula |
C12H16N3O13P3 |
Molecular Weight |
503.19 g/mol |
IUPAC Name |
[hydroxy-[[(2S,5R)-5-(4-nitropyrrolo[2,3-b]pyridin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C12H16N3O13P3/c16-15(17)10-3-5-13-12-9(10)4-6-14(12)11-2-1-8(26-11)7-25-30(21,22)28-31(23,24)27-29(18,19)20/h3-6,8,11H,1-2,7H2,(H,21,22)(H,23,24)(H2,18,19,20)/t8-,11+/m0/s1 |
InChI Key |
LQDNQAKAESTPST-GZMMTYOYSA-N |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC3=C(C=CN=C32)[N+](=O)[O-] |
Canonical SMILES |
C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC3=C(C=CN=C32)[N+](=O)[O-] |
Origin of Product |
United States |
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